molecular formula C13H17F3N2O2 B2518333 1-[4-[3-(Trifluoromethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2361684-53-7

1-[4-[3-(Trifluoromethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2518333
CAS No.: 2361684-53-7
M. Wt: 290.286
InChI Key: AFLHRBASTRXIIX-UHFFFAOYSA-N
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Description

1-[4-[3-(Trifluoromethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one is a complex organic compound featuring a trifluoromethyl group, an azetidine ring, and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

The synthesis of 1-[4-[3-(Trifluoromethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and continuous flow techniques.

Chemical Reactions Analysis

1-[4-[3-(Trifluoromethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the azetidine ring, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-[4-[3-(Trifluoromethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, such as enzyme inhibition and receptor modulation.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-[3-(Trifluoromethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The azetidine and piperidine rings contribute to the compound’s binding affinity and specificity for certain receptors and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-[4-[3-(Trifluoromethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:

    1-[4-[3-(Trifluoromethyl)azetidine-1-carbonyl]piperidin-1-yl]but-2-en-1-one: This compound has a similar structure but with a but-2-en-1-one moiety instead of prop-2-en-1-one, leading to different chemical and biological properties.

    1-[4-[3-(Trifluoromethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-ol:

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[4-[3-(trifluoromethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O2/c1-2-11(19)17-5-3-9(4-6-17)12(20)18-7-10(8-18)13(14,15)16/h2,9-10H,1,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLHRBASTRXIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)N2CC(C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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